4,5-Dimethoxybenzene-1,2-diol

Description

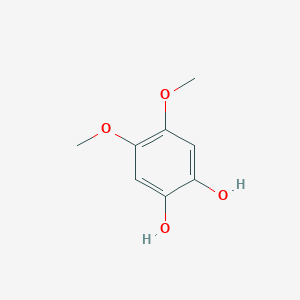

Structure

3D Structure

Properties

IUPAC Name |

4,5-dimethoxybenzene-1,2-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10O4/c1-11-7-3-5(9)6(10)4-8(7)12-2/h3-4,9-10H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASYWQJACGNQHIF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C(=C1)O)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00550030 | |

| Record name | 4,5-Dimethoxybenzene-1,2-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00550030 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1664-27-3 | |

| Record name | 4,5-Dimethoxybenzene-1,2-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00550030 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

"4,5-Dimethoxybenzene-1,2-diol" synthesis from veratraldehyde

An In-depth Technical Guide to the Synthesis of 4,5-Dimethoxybenzene-1,2-diol from Veratraldehyde

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the synthesis of 4,5-dimethoxybenzene-1,2-diol, a valuable catechol derivative, from the readily available starting material, veratraldehyde (3,4-dimethoxybenzaldehyde). The core of this transformation relies on the Dakin reaction, a specialized form of the Baeyer-Villiger oxidation. This document will delve into the mechanistic underpinnings of this reaction, provide a detailed, field-tested experimental protocol, and offer insights into process optimization and characterization of the final product. The intended audience for this guide includes researchers, chemists, and professionals in the fields of drug development and fine chemical synthesis.

Introduction and Strategic Overview

4,5-Dimethoxybenzene-1,2-diol, also known as 4,5-dimethoxycatechol, is a significant chemical intermediate. Its catechol core, adorned with two methoxy groups, makes it a precursor for various more complex molecules, including pharmaceuticals and natural products. The brown rot fungus Gloeophyllum trabeum is known to naturally produce this compound, where it is believed to play a role in iron chelation and redox cycling.[1][2]

The synthetic route detailed herein begins with veratraldehyde, an inexpensive and commercially available aromatic aldehyde.[3][4] The conversion of the aldehyde functional group into a hydroxyl group is achieved through an oxidative rearrangement. This transformation is a classic example of the Dakin reaction, which provides an efficient method for the synthesis of phenols and catechols from ortho- or para-hydroxy- or alkoxy-substituted aromatic aldehydes.[5][6][7]

The overall synthetic strategy is a one-pot conversion that leverages the principles of the Baeyer-Villiger oxidation, where an aldehyde is oxidized to a formate ester intermediate, which is then hydrolyzed in situ under the basic reaction conditions to yield the desired diol.

The Dakin Reaction: A Mechanistic Perspective

The Dakin reaction is an organic redox process that converts an aromatic aldehyde or ketone with an ortho- or para-hydroxyl or amino group into a corresponding phenol using hydrogen peroxide in an alkaline medium.[5][6][8] It is considered a variant of the more general Baeyer-Villiger oxidation.[9][10] In the context of veratraldehyde, the electron-donating methoxy groups facilitate the crucial aryl migration step.

The reaction proceeds through the following key stages:

-

Formation of the Nucleophile: In the alkaline medium, hydrogen peroxide is deprotonated to form the hydroperoxide anion, a potent nucleophile.

-

Nucleophilic Attack: The hydroperoxide anion attacks the electrophilic carbonyl carbon of veratraldehyde, leading to the formation of a tetrahedral intermediate.

-

[1][2]-Aryl Migration: The intermediate collapses, triggering a concerted[1][2]-migration of the aryl group to the adjacent oxygen atom. This is the rate-determining step and results in the displacement of a hydroxide ion and the formation of a phenyl formate ester.

-

Hydrolysis: The resulting formate ester is unstable in the basic reaction medium and undergoes rapid saponification (hydrolysis) to yield the final 4,5-dimethoxybenzene-1,2-diol product and a formate salt.

The mechanism is visually detailed in the diagram below.

Caption: Mechanism of the Dakin oxidation of veratraldehyde.

Detailed Experimental Protocol

This protocol outlines a reliable method for the synthesis of 4,5-dimethoxybenzene-1,2-diol from veratraldehyde.

Materials and Reagents

| Reagent | Formula | Molar Mass ( g/mol ) | Purity |

| Veratraldehyde | C₉H₁₀O₃ | 166.17 | >99% |

| Sodium Hydroxide | NaOH | 40.00 | >98% |

| Hydrogen Peroxide | H₂O₂ | 34.01 | 30% w/w aq. solution |

| Hydrochloric Acid | HCl | 36.46 | Concentrated (37%) |

| Ethyl Acetate | C₄H₈O₂ | 88.11 | ACS Grade |

| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | ACS Grade |

| Deionized Water | H₂O | 18.02 |

Equipment

-

250 mL three-necked round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Dropping funnel

-

Ice bath

-

Thermometer

-

500 mL separatory funnel

-

Büchner funnel and filter flask

-

Rotary evaporator

-

Standard laboratory glassware (beakers, graduated cylinders, etc.)

Synthetic Procedure

-

Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, add veratraldehyde (8.3 g, 50 mmol).

-

Base Addition: Prepare a solution of sodium hydroxide (4.0 g, 100 mmol) in 100 mL of deionized water and add it to the flask. Stir the mixture until the veratraldehyde dissolves completely.

-

Cooling: Place the flask in an ice bath and cool the solution to approximately 10-15°C.

-

Peroxide Addition: Slowly add 30% hydrogen peroxide (6.8 mL, 60 mmol) dropwise from a dropping funnel over a period of 30-45 minutes. It is crucial to maintain the internal temperature of the reaction mixture below 20°C during the addition to prevent the decomposition of hydrogen peroxide and control the exotherm.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Quenching and Neutralization: Cool the reaction mixture again in an ice bath. Carefully acidify the solution to a pH of approximately 3-4 by the slow addition of concentrated hydrochloric acid. This step should be performed with caution as it can be exothermic.

-

Extraction: Transfer the acidified mixture to a 500 mL separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 75 mL).

-

Drying and Concentration: Combine the organic extracts and dry them over anhydrous sodium sulfate. Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: The crude 4,5-dimethoxybenzene-1,2-diol can be purified by recrystallization from a suitable solvent system, such as toluene or a mixture of ethyl acetate and hexanes, to afford a crystalline solid.

Experimental Workflow Diagram

Caption: Step-by-step experimental workflow for the synthesis.

Product Characterization and Data

The identity and purity of the synthesized 4,5-dimethoxybenzene-1,2-diol should be confirmed through standard analytical techniques.

| Parameter | Expected Value |

| Appearance | Off-white to light brown crystalline solid |

| Yield | 65-75% |

| Melting Point | 82-84 °C |

| ¹H NMR (CDCl₃, 400 MHz) | δ 6.65 (s, 2H, Ar-H), 5.40 (s, 2H, OH), 3.85 (s, 6H, OCH₃) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ 142.5, 137.0, 102.0, 56.5 |

| IR (KBr, cm⁻¹) | 3450-3300 (O-H stretch, broad), 2950 (C-H stretch), 1520, 1470 (C=C stretch, aromatic), 1220, 1090 (C-O stretch) |

Field-Proven Insights and Troubleshooting

-

Rationale for Alkaline Conditions: The use of a base like NaOH is critical as it deprotonates hydrogen peroxide to form the more nucleophilic hydroperoxide anion (HOO⁻), which is the active oxidizing species in the reaction.[5][6]

-

Temperature Control is Key: The reaction between hydrogen peroxide and the aldehyde is exothermic. Maintaining a low temperature during the addition of H₂O₂ prevents its thermal decomposition into water and oxygen, which would lower the yield and could lead to a pressure buildup in a closed system.

-

Oxidation of the Product: The catechol product is susceptible to oxidation, especially under basic conditions and in the presence of air, which can lead to the formation of colored impurities (quinones).[11] Therefore, it is advisable to acidify the reaction mixture promptly after the reaction is complete and to handle the purification steps efficiently.

-

Troubleshooting Low Yields:

-

Incomplete Reaction: Confirm the absence of starting material by TLC before workup. If the reaction has stalled, a slight warming or extended reaction time may be necessary.

-

Loss during Workup: Ensure the aqueous layer is thoroughly extracted. Catechols can have some water solubility, so multiple extractions are recommended.

-

Peroxide Decomposition: If the temperature was not adequately controlled, the effective concentration of H₂O₂ might have been reduced.

-

-

Purification Challenges: If the product is highly colored, a charcoal treatment during recrystallization can be effective. However, use activated charcoal sparingly as it can adsorb the desired product, leading to a lower yield.

Conclusion

The Dakin reaction provides an effective and straightforward pathway for the synthesis of 4,5-dimethoxybenzene-1,2-diol from veratraldehyde. By carefully controlling the reaction parameters, particularly temperature and the rate of addition of hydrogen peroxide, this valuable catechol derivative can be obtained in good yield and high purity. The insights and detailed protocol provided in this guide are intended to equip researchers with the necessary knowledge to successfully perform this synthesis and to troubleshoot potential challenges.

References

-

Kerem, Z., Jensen, K. A., & Hammel, K. E. (1999). De Novo Synthesis of 4,5-Dimethoxycatechol and 2,5-Dimethoxyhydroquinone by the Brown Rot FungusGloeophyllum trabeum. Applied and Environmental Microbiology, 65(6), 2705-2711. [Link]

-

PubMed. (1999). De novo synthesis of 4,5-dimethoxycatechol and 2,5-dimethoxyhydroquinone by the brown rot fungus Gloeophyllum trabeum. [Link]

-

Grokipedia. Dakin oxidation. [Link]

-

Wikipedia. Dakin oxidation. [Link]

-

Organic Syntheses. Veratraldehyde. [Link]

-

Organic Chemistry Portal. Dakin Reaction. [Link]

-

Pharmaguideline. (2022). Oppenauer Oxidation and Dakin Reaction. [Link]

-

Wikipedia. Baeyer–Villiger oxidation. [Link]

-

Chem-Station. Baeyer-Villiger Oxidation. [Link]

-

Wikipedia. Veratraldehyde. [Link]

-

PubMed Central. (2001). Pathways for extracellular Fenton chemistry in the brown rot basidiomycete Gloeophyllum trabeum. [Link]

Sources

- 1. journals.asm.org [journals.asm.org]

- 2. De novo synthesis of 4,5-dimethoxycatechol and 2, 5-dimethoxyhydroquinone by the brown rot fungus Gloeophyllum trabeum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Veratraldehyde - Wikipedia [en.wikipedia.org]

- 4. 3,4-Dimethoxybenzaldehyde 99 120-14-9 [sigmaaldrich.com]

- 5. grokipedia.com [grokipedia.com]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. jk-sci.com [jk-sci.com]

- 8. Dakin oxidation - Wikipedia [en.wikipedia.org]

- 9. Baeyer–Villiger oxidation - Wikipedia [en.wikipedia.org]

- 10. alfa-chemistry.com [alfa-chemistry.com]

- 11. Pathways for extracellular Fenton chemistry in the brown rot basidiomycete Gloeophyllum trabeum - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4,5-Dimethoxybenzene-1,2-diol (CAS 1664-27-3)

Introduction: Unveiling a Versatile Catechol Building Block

4,5-Dimethoxybenzene-1,2-diol, commonly referred to as 4,5-dimethoxycatechol, is a substituted catechol that holds significant interest for the scientific community. As a naturally occurring compound isolated from sources such as the brown rot fungus Gloeophyllum trabeum and the plant Cynanchum paniculatum, it presents a unique molecular scaffold forged by nature.[1][2] Its inherent biological activity, particularly its demonstrated neuroprotective effects against oxidative stress in hippocampal cells, marks it as a valuable lead compound in drug discovery programs.[2]

Beyond its bioactivity, the strategic placement of its vicinal hydroxyl groups and electron-donating methoxy substituents makes it a highly versatile and valuable intermediate in organic synthesis. The catechol moiety is a privileged functional group known for its ability to undergo facile oxidation to a reactive ortho-quinone and to act as a bidentate ligand for metal coordination.[3][4] This guide provides a comprehensive overview of the core properties, synthesis, reactivity, and handling of 4,5-Dimethoxybenzene-1,2-diol, offering a technical resource for its effective application in research and development.

Physicochemical and Computational Properties

The fundamental properties of 4,5-Dimethoxybenzene-1,2-diol are summarized below. It is important to note that while some physical properties are well-documented, a definitive experimental melting point is not consistently reported in publicly available literature.

| Property | Value | Source(s) |

| CAS Number | 1664-27-3 | [5] |

| Molecular Formula | C₈H₁₀O₄ | [5] |

| Molecular Weight | 170.16 g/mol | [5] |

| IUPAC Name | 4,5-dimethoxybenzene-1,2-diol | [5] |

| Synonyms | 4,5-Dimethoxycatechol | [5] |

| Boiling Point | 354.1°C at 760 mmHg (Predicted) | [1] |

| Density | 1.267 g/cm³ | [6] |

| Topological Polar Surface Area (TPSA) | 58.92 Ų | [5] |

| LogP (Predicted) | 1.115 | [5] |

| Hydrogen Bond Donors | 2 | [5] |

| Hydrogen Bond Acceptors | 4 | [5] |

Spectroscopic Profile (Predicted)

¹H NMR (400 MHz, CDCl₃):

-

δ ~6.6-6.8 ppm (s, 2H): Two singlets corresponding to the two aromatic protons. Their chemical shift is in the typical aromatic region, shifted upfield due to the electron-donating effects of the four oxygen substituents.

-

δ ~5.5-6.0 ppm (s, 2H, broad): Two broad singlets for the two phenolic hydroxyl protons. The chemical shift can vary significantly with concentration and solvent.

-

δ ~3.8-3.9 ppm (s, 6H): A singlet integrating to six protons, representing the two equivalent methoxy groups.

¹³C NMR (100 MHz, CDCl₃):

-

δ ~140-145 ppm: Two quaternary carbons attached to the methoxy groups.

-

δ ~135-140 ppm: Two quaternary carbons attached to the hydroxyl groups.

-

δ ~100-105 ppm: Two tertiary carbons (C-H) of the aromatic ring.

-

δ ~56 ppm: Two carbons of the methoxy groups.

Infrared (IR) Spectroscopy:

-

3300-3500 cm⁻¹ (broad): Strong, broad absorption due to O-H stretching of the phenolic hydroxyl groups.

-

2850-3000 cm⁻¹: C-H stretching from the aromatic and methyl groups.

-

~1600 cm⁻¹, ~1500 cm⁻¹: C=C stretching vibrations within the aromatic ring.

-

~1250 cm⁻¹: Strong C-O stretching from the aryl ether bonds of the methoxy groups.

Mass Spectrometry (EI):

-

M⁺ at m/z 170: The molecular ion peak.

-

Key Fragments: Expect fragmentation patterns involving the loss of methyl groups (M-15) and formaldehyde (M-30) from the methoxy substituents.

Synthesis Protocol: Selective Demethylation of 1,2,4,5-Tetramethoxybenzene

A robust and logical laboratory-scale synthesis of 4,5-Dimethoxybenzene-1,2-diol involves the selective double demethylation of the readily available 1,2,4,5-tetramethoxybenzene. The use of a strong Lewis acid like boron tribromide (BBr₃) is effective but can be aggressive. A more selective method employs nucleophilic demethylation using a soft nucleophile, such as an alkyl or aryl thiol, under basic conditions. This protocol details a procedure using ethanethiol.

Causality of Experimental Choices:

-

Starting Material: 1,2,4,5-Tetramethoxybenzene is a symmetrical and commercially available starting material.

-

Reagent Choice: Sodium ethanethiolate (EtSNa) is chosen as the demethylating agent. The soft sulfur nucleophile preferentially attacks the methyl carbon of the methoxy group (an Sₙ2 reaction) over direct interaction with the aromatic ring. The high-boiling polar aprotic solvent, N,N-Dimethylformamide (DMF), is ideal for this type of reaction, which often requires elevated temperatures to proceed at a reasonable rate.

-

Stoichiometry: A slight excess of the demethylating agent is used to drive the reaction to completion, targeting the removal of two methyl groups. Precise control of stoichiometry and temperature is key to avoiding over-reaction to the triol or tetraol.

Step-by-Step Methodology:

-

Reagent Preparation: In a flame-dried 250 mL three-necked flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add anhydrous N,N-Dimethylformamide (DMF, 100 mL). Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 2.2 g, 55 mmol) in portions under a positive pressure of nitrogen.

-

Thiolate Formation: Cool the suspension to 0°C using an ice bath. Slowly add ethanethiol (EtSH, 4.1 mL, 55 mmol) dropwise via syringe. Allow the mixture to stir at 0°C for 30 minutes, during which time hydrogen gas will evolve and the sodium ethanethiolate will form.

-

Substrate Addition: Dissolve 1,2,4,5-tetramethoxybenzene (5.0 g, 25.2 mmol) in a minimal amount of anhydrous DMF (~20 mL) and add it to the flask via an addition funnel.

-

Demethylation Reaction: After the addition is complete, slowly heat the reaction mixture to 120-130°C. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 3:1 Hexane:Ethyl Acetate eluent). The reaction is typically complete within 4-6 hours.

-

Workup and Extraction: Cool the reaction mixture to room temperature and carefully pour it into 300 mL of ice-cold water. Acidify the aqueous solution to pH ~2 using 2M hydrochloric acid (HCl). This step protonates the resulting phenoxides.

-

Isolation: Transfer the acidified mixture to a separatory funnel and extract the product with ethyl acetate (3 x 100 mL).

-

Purification: Combine the organic layers, wash with brine (1 x 100 mL), and dry over anhydrous sodium sulfate (Na₂SO₄). Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

-

Final Purification: The resulting crude solid can be purified by column chromatography on silica gel (using a gradient eluent of Hexane:Ethyl Acetate) or by recrystallization from a suitable solvent system (e.g., toluene or a mixture of ethyl acetate and hexane) to yield pure 4,5-Dimethoxybenzene-1,2-diol.

Core Reactivity and Synthetic Applications

The utility of 4,5-dimethoxycatechol stems from the reactivity of its catechol core, which is heavily influenced by the two methoxy groups.

Oxidation to Ortho-Quinone

The most significant reaction of catechols is their oxidation to highly reactive ortho-benzoquinones. This transformation is central to its biological activity and is a key step in many synthetic applications. Mild oxidizing agents, such as silver(I) oxide (Ag₂O), ceric ammonium nitrate (CAN), or even air in the presence of a base or catalyst, can effect this conversion. The resulting 4,5-dimethoxy-1,2-benzoquinone is a potent electrophile, susceptible to Michael additions and Diels-Alder reactions.[3][7] This redox cycling between the catechol and the quinone is believed to be a key mechanism behind its antioxidant and potential cytotoxic properties.[1]

Caption: Redox cycle of 4,5-dimethoxycatechol and its corresponding o-quinone.

Applications in Synthesis

-

Precursor for Bioactive Molecules: As demonstrated by its natural occurrence and neuroprotective properties, 4,5-dimethoxycatechol serves as an excellent starting point for the synthesis of novel therapeutic agents. Its structure can be modified to improve potency, selectivity, and pharmacokinetic properties.

-

Ligand for Coordination Chemistry: The vicinal hydroxyl groups form a stable five-membered chelate ring with a wide range of metal ions. This makes it a valuable ligand for creating metal complexes with applications in catalysis, materials science, and bioinorganic chemistry.[4]

-

Building Block for Heterocycles: The corresponding ortho-quinone, formed by in situ oxidation, is a powerful dienophile and Michael acceptor. It can be used in cycloaddition and condensation reactions to construct complex heterocyclic frameworks, which are prevalent in many pharmaceutical compounds.

-

Polymer and Materials Science: Catechols are known building blocks for advanced polymers and materials. The derivatization of the hydroxyl groups can be used to incorporate this molecule into polymer backbones, or it can be used to create renewable plasticizers after carboxylation and esterification.[8]

Safety and Handling

As a substituted phenol, 4,5-Dimethoxybenzene-1,2-diol requires careful handling to minimize exposure.

-

Hazard Classification: The compound is classified as an irritant. It may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335). It may also be harmful if swallowed (Acute Toxicity, Oral, Category 4).[9][10]

-

Personal Protective Equipment (PPE): Always handle this chemical in a well-ventilated fume hood. Wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.[9]

-

Handling: Avoid creating dust. Avoid contact with skin, eyes, and clothing. Do not ingest or inhale. The compound may be sensitive to light and air (oxidation), so it should be stored in a tightly sealed, opaque container.[9]

-

Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and strong bases.[5][9] Recommended storage is sealed and dry at 2-8°C.[5]

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

References

-

Paszczynski, A., Crawford, R., Funk, D., & Goodell, B. (1999). De novo synthesis of 4,5-dimethoxycatechol and 2,5-dimethoxyhydroquinone by the brown rot fungus Gloeophyllum trabeum. Applied and Environmental Microbiology, 65(2), 674-9. Available at: [Link]

-

Applied and Environmental Microbiology. De Novo Synthesis of 4,5-Dimethoxycatechol and 2,5-Dimethoxyhydroquinone by the Brown Rot Fungus Gloeophyllum trabeum. [Online] Available at: [Link]

-

Ahmadi, S., et al. (2017). Synthesis of Diamino Benzoquinones using Facile and One-Pot Chemical Oxidative Method. Oriental Journal of Chemistry, 33(3). Available at: [Link]

-

ResearchGate. Formation of catechol and benzoquinone from oxidation of phenol. [Online] Available at: [Link]

-

Miyasaki, C., et al. (2020). Oxidative Oligomerization of DBL Catechol, a potential Cytotoxic Compound for Melanocytes, Reveals the Occurrence of Novel Ionic Diels-Alder Type Additions. MDPI. Available at: [Link]

-

Pharmacognosy Magazine. Neuroprotective effects of 4,5-dimethoxypyrocatechol isolated from Cynanchum paniculatum on HT22 cells. [Online] Available at: [Link]

-

The Royal Society of Chemistry. [Supporting Information] L-Proline: an efficient N,O-bidentate ligand for copper-catalyzed aerobic oxidation of primary and secondary benzylic alcohols at room temperature. [Online] Available at: [Link]

-

ResearchGate. Enzymatic polymerization of (a) catechol; (b) gallic acid and dimerization of (c) pyrogallol by the commercial laccase from M. thermophila. [Online] Available at: [Link]

-

Beilstein Journal of Organic Chemistry. Search Results. [Online] Available at: [Link]

-

ResearchGate. Can anybody help me to dissolve a chemical? [Online] Available at: [Link]

-

ResearchGate. Catechol and 1,2,4,5-tetrahydroxybenzene functionalized cyclodiphosphazane ligands: Synthesis, structural studies, and transition metal complexes | Request PDF. [Online] Available at: [Link]

-

ResearchGate. 4,5-Diaminocatechol: A useful building block in synthesis of multimetallic complexes. [Online] Available at: [Link]

- Google Patents. EP2332898A1 - Benzoquinone-based antioxidants.

-

NIST. Benzene, 1,4-dimethoxy-. [Online] Available at: [Link]

-

ResearchGate. How can I prepare 1,4 dimethoxy benzene? [Online] Available at: [Link]

- Google Patents. US3780114A - Method for the preparation of 1,2,4,5-tetrahydroxybenzene.

-

PubChem. 1,2-Diiodo-4,5-dimethoxybenzene. [Online] Available at: [Link]

-

ResearchGate. Synthesis and Studies of 9-Activated 4,5-Dimethoxyacridine Multifunctionalizable Building Blocks | Request PDF. [Online] Available at: [Link]

-

PubChem. 1,2-Diamino-4,5-dimethoxybenzene. [Online] Available at: [Link]

-

PubMed. Synthesis of the natural product building block 5-(3-bromophenyl)-4-hydroxy-5-methylhexan-2-one and its chiral characterization by using chiroptical spectroscopy. [Online] Available at: [Link]

-

YouTube. Dithioles - A Universal Scaffold for Organic Synthesis (Important Papers). [Online] Available at: [Link]

-

Beilstein Journal of Organic Chemistry. Synthesis, structure and π-expansion of tris(4,5-dehydro-2,3:6,7-dibenzotropone). [Online] Available at: [Link]

-

Cambridge Open Engage. A mechanochemical Kolbe-Schmitt reaction: Carboxylation of catechol providing building blocks for renewable plasticizers | Organic Chemistry | ChemRxiv. [Online] Available at: [Link]

-

ResearchGate. FIRST SYNTHESIS OF [1,3,5-C-13(3)]GALLIC ACID. [Online] Available at: [Link]

Sources

- 1. De novo synthesis of 4,5-dimethoxycatechol and 2, 5-dimethoxyhydroquinone by the brown rot fungus Gloeophyllum trabeum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis of Diamino Benzoquinones using Facile and One-Pot Chemical Oxidative Method – Oriental Journal of Chemistry [orientjchem.org]

- 4. researchgate.net [researchgate.net]

- 5. rsc.org [rsc.org]

- 6. A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. chemrxiv.org [chemrxiv.org]

- 9. beilstein-journals.org [beilstein-journals.org]

- 10. cdn.caymanchem.com [cdn.caymanchem.com]

An In-Depth Technical Guide to the Spectroscopic Data of 4,5-Dimethoxybenzene-1,2-diol

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,5-Dimethoxybenzene-1,2-diol, also known as 4,5-dimethoxycatechol, is a phenolic compound of significant interest in various fields, including natural product chemistry and drug discovery. As a derivative of catechol, its biological activity is an area of active investigation. A thorough understanding of its molecular structure is paramount for elucidating its function and for the rational design of novel therapeutic agents. This technical guide provides a comprehensive overview of the key spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—that are essential for the unequivocal identification and characterization of this compound. The interpretation of these spectra offers a detailed picture of the molecule's atomic connectivity and functional groups, which is fundamental for researchers in chemistry and pharmacology.

Molecular Structure and Spectroscopic Correlation

The structural attributes of 4,5-Dimethoxybenzene-1,2-diol are directly correlated with its spectroscopic signatures. The arrangement of the hydroxyl and methoxy groups on the benzene ring gives rise to a unique pattern of signals in its NMR, IR, and mass spectra. This guide will delve into the specific details of each technique.

Caption: 2D representation of 4,5-Dimethoxybenzene-1,2-diol.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ions. For 4,5-Dimethoxybenzene-1,2-diol, electron ionization (EI) mass spectrometry provides crucial information about its molecular weight and fragmentation pattern, which aids in its structural elucidation.

The structure of 4,5-dimethoxy-1,2-benzenediol was confirmed by gas chromatography-mass spectrometry by comparing it to a synthetically created standard[1][2][3].

Table 1: Summary of Mass Spectrometry Data for 4,5-Dimethoxybenzene-1,2-diol

| Parameter | Value |

| Molecular Formula | C₈H₁₀O₄ |

| Molecular Weight | 170.16 g/mol |

| Ionization Mode | Electron Ionization (EI) |

| Molecular Ion (M⁺) | m/z 170 |

| Key Fragment Ions | m/z 155, 127, 99, 71 |

Interpretation of the Mass Spectrum

The mass spectrum of 4,5-Dimethoxybenzene-1,2-diol is characterized by a distinct molecular ion peak (M⁺) at a mass-to-charge ratio (m/z) of 170, which corresponds to the molecular weight of the compound. The fragmentation pattern provides valuable structural information:

-

m/z 155: This prominent peak arises from the loss of a methyl radical (•CH₃) from the molecular ion, a characteristic fragmentation of methoxy-substituted aromatic compounds.

-

m/z 127: Subsequent loss of a carbonyl group (CO) from the [M-CH₃]⁺ fragment results in the ion at m/z 127.

-

Further Fragmentation: Additional losses of CO and other small neutral molecules lead to the smaller fragment ions observed in the spectrum.

Caption: Key fragmentation pathway of 4,5-Dimethoxybenzene-1,2-diol in EI-MS.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

-

Sample Preparation: A dilute solution of 4,5-Dimethoxybenzene-1,2-diol is prepared in a volatile organic solvent such as methanol or ethyl acetate.

-

Injection: A small volume (typically 1 µL) of the sample solution is injected into the GC inlet, which is heated to ensure rapid vaporization.

-

Gas Chromatography: The vaporized sample is carried by an inert gas (e.g., helium) through a capillary column. The column separates the components of the sample based on their boiling points and interactions with the stationary phase.

-

Ionization: As the separated components elute from the GC column, they enter the ion source of the mass spectrometer. In electron ionization (EI) mode, the molecules are bombarded with a high-energy electron beam (typically 70 eV), causing them to ionize and fragment.

-

Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).

-

Detection: A detector records the abundance of each ion, generating a mass spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the detailed structure of organic molecules. Both ¹H and ¹³C NMR provide information about the chemical environment of the hydrogen and carbon atoms, respectively, within the 4,5-Dimethoxybenzene-1,2-diol molecule.

Table 2: Predicted ¹H NMR Spectral Data for 4,5-Dimethoxybenzene-1,2-diol (in CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~6.7 | Singlet | 1H | Ar-H |

| ~6.6 | Singlet | 1H | Ar-H |

| ~5.5 | Broad Singlet | 2H | Ar-OH |

| ~3.8 | Singlet | 6H | -OCH₃ |

Table 3: Predicted ¹³C NMR Spectral Data for 4,5-Dimethoxybenzene-1,2-diol (in CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~148 | C-O |

| ~140 | C-O |

| ~115 | Ar-C |

| ~105 | Ar-C |

| ~56 | -OCH₃ |

Interpretation of NMR Spectra

-

¹H NMR: The two aromatic protons appear as distinct singlets due to their different chemical environments and lack of adjacent protons for coupling. The two hydroxyl protons typically appear as a broad singlet, and their chemical shift can be concentration and solvent-dependent. The six protons of the two equivalent methoxy groups give a sharp singlet around 3.8 ppm.

-

¹³C NMR: The spectrum shows four signals for the aromatic carbons, two of which are shifted significantly downfield due to the attachment of the electron-withdrawing oxygen atoms. The signal for the two equivalent methoxy carbons appears at approximately 56 ppm.

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of 4,5-Dimethoxybenzene-1,2-diol in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

-

Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to optimize the magnetic field homogeneity.

-

¹H NMR Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum. This typically requires a larger number of scans than ¹H NMR due to the lower natural abundance of the ¹³C isotope. Proton decoupling is used to simplify the spectrum to singlets for each carbon.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Table 4: Characteristic IR Absorption Bands for 4,5-Dimethoxybenzene-1,2-diol

| Frequency Range (cm⁻¹) | Vibration Type | Functional Group |

| 3500-3200 (broad) | O-H stretch | Phenolic -OH |

| 3050-3000 | C-H stretch | Aromatic C-H |

| 2950-2850 | C-H stretch | Aliphatic C-H (-OCH₃) |

| 1600-1450 | C=C stretch | Aromatic ring |

| 1260-1000 | C-O stretch | Aryl ether & Phenol |

Interpretation of the IR Spectrum

The IR spectrum of 4,5-Dimethoxybenzene-1,2-diol is dominated by a broad and strong absorption band in the region of 3500-3200 cm⁻¹, which is characteristic of the O-H stretching vibration of the hydrogen-bonded phenolic hydroxyl groups. The presence of the aromatic ring is confirmed by the C=C stretching vibrations between 1600 and 1450 cm⁻¹. The sharp peaks corresponding to the C-H stretching of the methoxy groups and the aromatic C-H bonds are also observed. The strong C-O stretching bands confirm the presence of the aryl ether and phenolic functionalities.

Experimental Protocol: IR Spectroscopy (Attenuated Total Reflectance - ATR)

-

Sample Preparation: Place a small amount of the solid 4,5-Dimethoxybenzene-1,2-diol sample directly onto the ATR crystal.

-

Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Record the IR spectrum.

-

Background Subtraction: A background spectrum of the empty ATR crystal is recorded and automatically subtracted from the sample spectrum to remove contributions from the instrument and atmosphere.

Conclusion

The comprehensive spectroscopic analysis of 4,5-Dimethoxybenzene-1,2-diol through Mass Spectrometry, NMR, and IR spectroscopy provides a detailed and self-validating structural confirmation. The molecular weight and fragmentation pattern from MS, the specific proton and carbon environments from NMR, and the characteristic functional group vibrations from IR all converge to provide an unambiguous identification of the molecule. These data are foundational for any researcher working with this compound, enabling its confident use in further scientific investigation.

References

-

Paszczynski, A., Crawford, R., Funk, D., & Goodell, B. (1999). De Novo Synthesis of 4,5-Dimethoxycatechol and 2,5-Dimethoxyhydroquinone by the Brown Rot Fungus Gloeophyllum trabeum. Applied and Environmental Microbiology, 65(2), 674–679. [Link]

-

PubMed. (1999). De novo synthesis of 4,5-dimethoxycatechol and 2, 5-dimethoxyhydroquinone by the brown rot fungus Gloeophyllum trabeum. [Link]

-

Paszczynski, A., Crawford, R. L., Funk, D. B., & Goodell, B. (1999). De Novo Synthesis of 4,5-Dimethoxycatechol and 2,5-Dimethoxyhydroquinone by the Brown Rot Fungus Gloeophyllum trabeum. Applied and Environmental Microbiology, 65(2), 674. [Link]

Sources

"4,5-Dimethoxybenzene-1,2-diol" chemical structure and IUPAC name

An In-depth Technical Guide to 4,5-Dimethoxybenzene-1,2-diol

Executive Summary: This guide provides a comprehensive technical overview of 4,5-dimethoxybenzene-1,2-diol, a key aromatic organic compound. It details the molecule's chemical structure, IUPAC nomenclature, and essential physicochemical properties. Furthermore, this document outlines a robust synthetic pathway, explores its significant applications as a precursor in medicinal chemistry and drug development, and provides critical safety and handling protocols. This information is curated for researchers, scientists, and professionals in the field of drug development to facilitate a deeper understanding and application of this versatile chemical intermediate.

Introduction and Significance

4,5-Dimethoxybenzene-1,2-diol, also known by its common synonym 4,5-dimethoxycatechol, is a substituted catechol derivative that serves as a valuable building block in organic synthesis. Its structure, featuring a benzene ring functionalized with two adjacent hydroxyl groups and two vicinal methoxy groups, offers a unique combination of reactivity and electronic properties. This substitution pattern makes it an important precursor for the synthesis of complex heterocyclic scaffolds, particularly those found in pharmacologically active molecules. Its derivatives are integral to the synthesis of various pharmaceutical agents, highlighting its strategic importance in the landscape of medicinal chemistry and drug discovery. For instance, related dimethoxybenzene structures are key intermediates in the preparation of drugs like Ivabradine[1].

Chemical Identity and Structure

A precise understanding of a molecule's structure is fundamental to its application. The following section details the nomenclature and structural representation of 4,5-Dimethoxybenzene-1,2-diol.

-

IUPAC Name: 4,5-Dimethoxybenzene-1,2-diol

-

Common Synonyms: 4,5-Dimethoxycatechol, 3,4-Dimethoxycatechol

-

Molecular Formula: C₈H₁₀O₄

-

Molecular Weight: 170.16 g/mol [2]

-

Canonical SMILES: COC1=C(C=C(C(=C1)O)O)OC

-

InChI: InChI=1S/C8H10O4/c1-11-7-4-5(9)6(10)3-8(7)12-2/h3-4,9-10H,1-2H3

-

InChIKey: WMZGDDNEICWXRT-UHFFFAOYSA-N[2]

Chemical Structure Diagram

Caption: 2D Chemical Structure of 4,5-Dimethoxybenzene-1,2-diol.

Physicochemical Properties

The physical and chemical properties of 4,5-Dimethoxybenzene-1,2-diol are critical for its handling, storage, and application in chemical reactions.

| Property | Value | Reference |

| Molecular Formula | C₈H₁₀O₄ | [2] |

| Molecular Weight | 170.16 g/mol | [2] |

| Appearance | Expected to be a crystalline solid | - |

| Solubility | Soluble in polar organic solvents like alcohols | [3] |

| Topological Polar Surface Area (TPSA) | 58.92 Ų | [4] |

| LogP | 1.115 | [4] |

| Hydrogen Bond Donors | 2 | [4] |

| Hydrogen Bond Acceptors | 4 | [4] |

Synthesis and Manufacturing

The synthesis of 4,5-Dimethoxybenzene-1,2-diol can be achieved from commercially available precursors. A common and logical starting material is veratraldehyde (3,4-dimethoxybenzaldehyde), which already contains the required methoxy groups at the correct positions. The conversion involves the oxidation of the aldehyde group to a hydroxyl group, a transformation that can be accomplished via the Dakin oxidation.

The Dakin oxidation is a chemical reaction where an ortho- or para-hydroxylated phenyl aldehyde or ketone reacts with hydrogen peroxide in a basic solution to form a benzenediol and a carboxylate[5]. While veratraldehyde itself is not hydroxylated, a related transformation, the Baeyer-Villiger oxidation, provides a viable pathway. The Baeyer-Villiger oxidation converts ketones to esters using peroxyacids[6][7]. By converting veratraldehyde to an appropriate ketone precursor, this pathway becomes accessible.

A plausible synthetic route involves the following conceptual steps:

-

Protection/Modification of Aldehyde: Conversion of veratraldehyde to a suitable intermediate.

-

Oxidative Conversion: Introduction of a hydroxyl group at the C1 position.

-

Hydroxylation: Introduction of a second hydroxyl group at the C2 position.

A more direct and established method is the Dakin reaction on a hydroxylated precursor. For instance, if one starts with 2-hydroxy-3,4-dimethoxybenzaldehyde, a direct Dakin oxidation would yield the target molecule.

Illustrative Experimental Protocol: Synthesis from Veratraldehyde

This protocol outlines a two-step synthesis starting from veratraldehyde, proceeding through a Baeyer-Villiger oxidation of an intermediate acetophenone, followed by hydrolysis.

Step 1: Friedel-Crafts Acylation of 1,2-Dimethoxybenzene

-

Rationale: To create the acetophenone intermediate (3,4-dimethoxyacetophenone) required for the Baeyer-Villiger oxidation. This step is an alternative starting point if veratraldehyde is not used directly.

-

To a stirred solution of 1,2-dimethoxybenzene (1 equiv.) in a suitable solvent like dichloromethane (DCM), add a Lewis acid catalyst such as aluminum chloride (AlCl₃) (1.1 equiv.) at 0 °C.

-

Slowly add acetyl chloride (1.1 equiv.) to the mixture, maintaining the temperature at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours until TLC analysis indicates the consumption of the starting material.

-

Carefully quench the reaction by pouring it over crushed ice and an aqueous HCl solution.

-

Extract the product with DCM, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 3,4-dimethoxyacetophenone.

Step 2: Baeyer-Villiger Oxidation and Hydrolysis

-

Rationale: The Baeyer-Villiger oxidation inserts an oxygen atom between the carbonyl carbon and the aromatic ring to form an ester[8]. Subsequent hydrolysis of this ester yields the desired catechol product.

-

Dissolve the 3,4-dimethoxyacetophenone (1 equiv.) in a solvent such as dichloromethane or chloroform.

-

Add a peroxyacid, such as meta-chloroperoxybenzoic acid (m-CPBA) (1.2 equiv.), to the solution[7]. The reaction is often catalyzed by a strong acid like trifluoroacetic acid (TFA).

-

Stir the mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC.

-

Upon completion, quench the excess peroxyacid by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃).

-

Wash the organic layer with a saturated sodium bicarbonate (NaHCO₃) solution to remove acidic byproducts, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo to yield the intermediate phenyl acetate.

-

Hydrolyze the resulting ester by dissolving it in a mixture of methanol and an aqueous base (e.g., NaOH or KOH) and stirring at room temperature or with gentle heating.

-

After hydrolysis is complete, acidify the reaction mixture with a dilute acid (e.g., HCl) to protonate the phenoxide.

-

Extract the final product, 4,5-dimethoxybenzene-1,2-diol, with a suitable organic solvent (e.g., ethyl acetate). Wash, dry, and concentrate the organic phase. Purify the crude product by recrystallization or column chromatography.

Synthesis Workflow Diagram

Caption: Synthetic pathway from Veratraldehyde to 4,5-Dimethoxybenzene-1,2-diol.

Applications in Research and Drug Development

The structural motifs present in 4,5-dimethoxybenzene-1,2-diol make it a highly valuable intermediate in the synthesis of bioactive compounds.

-

Precursor for Heterocycles: The catechol moiety is a common starting point for constructing heterocyclic systems. The adjacent hydroxyl groups can be readily converted into various functional groups or used as anchor points for building larger molecular architectures. Dimethoxybenzene derivatives are known precursors for isoindoline and isoquinoline alkaloids, which exhibit a wide range of biological activities including anti-inflammatory and anticancer effects.

-

Building Block in Medicinal Chemistry: The presence of both hydroxyl and methoxy groups allows for selective functionalization. The hydroxyl groups can be alkylated, acylated, or used in condensation reactions, while the methoxy groups can potentially be demethylated to reveal additional reactive hydroxyl groups if needed. This versatility is crucial in generating libraries of compounds for drug screening. Fluorinated analogues of dimethoxybenzene are also used in pharmaceutical development to enhance drug efficacy, metabolic stability, and lipophilicity[9].

-

Antioxidant Properties: Like other phenolic compounds, 4,5-dimethoxybenzene-1,2-diol is expected to exhibit antioxidant activity due to the ability of its hydroxyl groups to donate hydrogen atoms and stabilize free radicals[3]. This property is of interest in the study of oxidative stress-related diseases.

Safety and Handling

As with any laboratory chemical, proper safety precautions must be observed when handling 4,5-dimethoxybenzene-1,2-diol and its precursors.

-

General Handling: Use in a well-ventilated area, preferably within a chemical fume hood. Avoid breathing dust, fumes, or vapors. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.

-

Personal Protective Equipment (PPE): Wear appropriate protective equipment, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.

-

Fire Safety: Keep away from heat, sparks, and open flames. Use carbon dioxide, dry chemical powder, or alcohol-resistant foam for extinguishing fires.

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.

-

First Aid:

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention if irritation persists.

-

Skin Contact: Wash off immediately with plenty of soap and water while removing all contaminated clothing. Get medical advice if skin irritation occurs.

-

Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.

-

Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical assistance.

-

Conclusion

4,5-Dimethoxybenzene-1,2-diol is a strategically important organic compound characterized by its unique substitution pattern. Its value lies in its role as a versatile intermediate for synthesizing complex, biologically active molecules, particularly in the pharmaceutical industry. A thorough understanding of its chemical properties, synthetic routes, and handling requirements is essential for leveraging its full potential in research and development.

References

-

ProQuest. (n.d.). Oxidation of lignin model compounds with activated hydrogen peroxide. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Baeyer-Villiger Oxidation. Retrieved from [Link]

-

Saikia, B., Borah, P., & Barua, N. C. (2016). H2O2 in WEB: a highly efficient catalyst system for Dakin reaction. Green Chemistry, 18(16), 4439-4442. Available from: [Link]

-

Wikipedia. (n.d.). Baeyer–Villiger oxidation. Retrieved from [Link]

-

Punta, C., et al. (2012). The Baeyer-Villiger oxidation versus aromatic ring hydroxylation. IRIS . Available from: [Link]

-

NROChemistry. (n.d.). Baeyer-Villiger oxidation: Mechanism & Examples. Retrieved from [Link]

-

Ataman Kimya. (n.d.). VERATRALDEHYDE. Retrieved from [Link]

-

Lee, S., et al. (2022). Synthesis of 7,2′-Dihydroxy-4′,5′-Dimethoxyisoflavanone, a Phytoestrogen with Derma Papilla Cell Proliferative Activity. Molecules, 27(19), 6688. Available from: [Link]

- Google Patents. (2015). WO2015022702A2 - Process for preparation of 4,5-dimethoxybenzene derivatives and use in the synthesis of ivabradine and salts thereof.

-

LookChem. (n.d.). Cas 120-14-9,Veratraldehyde. Retrieved from [Link]

-

PubChem. (n.d.). 1,2-Diamino-4,5-dimethoxybenzene. Retrieved from [Link]

-

PubChem. (n.d.). 4,5-Dimethylbenzene-1,2-diol. Retrieved from [Link]

-

Wikipedia. (n.d.). Dakin oxidation. Retrieved from [Link]

Sources

- 1. WO2015022702A2 - Process for preparation of 4,5-dimethoxybenzene derivatives and use in the synthesis of ivabradine and salts thereof - Google Patents [patents.google.com]

- 2. biorlab.com [biorlab.com]

- 3. CAS 3934-97-2: 4-methoxybenzene-1,2-diol | CymitQuimica [cymitquimica.com]

- 4. chemscene.com [chemscene.com]

- 5. Dakin oxidation - Wikipedia [en.wikipedia.org]

- 6. Baeyer–Villiger oxidation - Wikipedia [en.wikipedia.org]

- 7. Baeyer-Villiger oxidation: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 8. Baeyer-Villiger Oxidation [organic-chemistry.org]

- 9. chemimpex.com [chemimpex.com]

A Technical Guide to the Solubility and Stability of 4,5-Dimethoxybenzene-1,2-diol in Common Laboratory Solvents

Introduction

4,5-Dimethoxybenzene-1,2-diol, a substituted catechol, is a molecule of significant interest in medicinal chemistry and materials science due to its unique electronic and structural features. As with any compound destined for use in research and development, a thorough understanding of its physicochemical properties is paramount. This guide provides an in-depth analysis of the solubility and stability of 4,5-dimethoxybenzene-1,2-diol in common laboratory solvents. Moving beyond a simple data sheet, this document will equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies to confidently handle and formulate this compound.

The molecular structure of 4,5-dimethoxybenzene-1,2-diol, featuring both hydroxyl and methoxy functional groups on a benzene ring, suggests a nuanced solubility profile and potential stability challenges. The presence of the catechol moiety, in particular, can predispose the molecule to oxidative degradation. This guide will therefore not only present available data but also provide the rationale behind experimental design for determining these critical parameters.

Physicochemical Properties at a Glance

| Property | Value | Source |

| Molecular Formula | C₈H₁₀O₄ | N/A |

| Molecular Weight | 170.16 g/mol | [1][2] |

| Appearance | (Predicted) Off-white to light brown solid | N/A |

| pKa | (Estimated) ~9.5 (first hydroxyl), ~12 (second hydroxyl) | N/A |

Solubility Profile: A Predictive and Experimental Approach

A comprehensive understanding of a compound's solubility is crucial for a wide range of applications, from reaction chemistry to formulation development.[3] While specific quantitative solubility data for 4,5-dimethoxybenzene-1,2-diol is not extensively documented in publicly available literature, we can make informed predictions based on its structure and provide a robust experimental framework for its determination.

The presence of two hydroxyl groups suggests that 4,5-dimethoxybenzene-1,2-diol will exhibit some degree of solubility in polar protic solvents such as water, ethanol, and methanol through hydrogen bonding. The two methoxy groups and the benzene ring contribute to its nonpolar character, likely allowing for solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO) and acetone, as well as some halogenated solvents.[4]

Qualitative Solubility Assessment

A preliminary qualitative assessment is a rapid and efficient way to screen for suitable solvents. The following table provides a predicted solubility profile.

| Solvent | Solvent Type | Predicted Solubility | Rationale |

| Water | Polar Protic | Sparingly Soluble | The hydroxyl groups can form hydrogen bonds with water, but the overall nonpolar character of the benzene ring and methoxy groups limits solubility. |

| Ethanol | Polar Protic | Soluble | The alkyl chain of ethanol can interact with the nonpolar regions of the molecule, while the hydroxyl group can hydrogen bond. |

| Methanol | Polar Protic | Soluble | Similar to ethanol, methanol is a good solvent for compounds with both polar and nonpolar characteristics. |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Very Soluble | DMSO is a powerful solvent capable of dissolving a wide range of polar and nonpolar compounds.[5] |

| Acetone | Polar Aprotic | Soluble | Acetone's polarity is suitable for dissolving moderately polar compounds. |

| Dichloromethane (DCM) | Halogenated | Moderately Soluble | The polarity of DCM allows for the dissolution of compounds with some polar functional groups. |

| Hexanes | Nonpolar | Insoluble | The high polarity of the hydroxyl groups will likely render the compound insoluble in nonpolar aliphatic solvents. |

Experimental Protocol for Quantitative Solubility Determination (Shake-Flask Method)

The shake-flask method is considered the gold standard for determining thermodynamic solubility due to its accuracy.[6]

Objective: To determine the equilibrium solubility of 4,5-dimethoxybenzene-1,2-diol in a selection of common laboratory solvents at a controlled temperature.

Materials:

-

4,5-Dimethoxybenzene-1,2-diol

-

Selected solvents (e.g., water, ethanol, DMSO, acetone, DCM)

-

Scintillation vials with screw caps

-

Orbital shaker with temperature control

-

Analytical balance

-

HPLC with a suitable column (e.g., C18) and detector (e.g., UV-Vis)

-

Syringe filters (0.22 µm)

-

Volumetric flasks and pipettes

Methodology:

-

Preparation of Saturated Solutions:

-

Add an excess amount of 4,5-dimethoxybenzene-1,2-diol to a series of vials, each containing a known volume of a different solvent. The presence of undissolved solid is crucial to ensure saturation.

-

-

Equilibration:

-

Securely cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitation speed.

-

Allow the solutions to equilibrate for a sufficient period (typically 24-72 hours) to ensure that thermodynamic equilibrium is reached.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

-

Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a 0.22 µm syringe filter to remove any undissolved particles.

-

-

Analysis:

-

Accurately dilute the filtered solution with a suitable mobile phase to a concentration within the linear range of the analytical method.

-

Analyze the diluted samples by a validated HPLC method to determine the concentration of the dissolved compound.

-

-

Quantification:

-

Prepare a calibration curve using standard solutions of 4,5-dimethoxybenzene-1,2-diol of known concentrations.

-

Calculate the concentration of the saturated solution from the calibration curve and report the solubility in units such as mg/mL or mol/L.

-

Stability Profile: A Comprehensive Evaluation

The stability of a compound is a critical parameter, influencing its shelf-life, formulation, and potential degradation products.[7][8] For 4,5-dimethoxybenzene-1,2-diol, the catechol moiety is a key structural feature that can be susceptible to oxidation, particularly at higher pH and in the presence of light or metal ions.

Factors Influencing Stability

-

pH: The hydroxyl groups of the catechol can be deprotonated at higher pH, making the molecule more susceptible to oxidation.

-

Light: Exposure to light, particularly UV radiation, can provide the energy to initiate degradation reactions.[9]

-

Temperature: Elevated temperatures can accelerate the rate of degradation reactions.[10]

-

Oxygen: The presence of oxygen can lead to oxidative degradation of the catechol ring.

Experimental Protocol for Stability Assessment

A comprehensive stability study should evaluate the impact of various environmental factors on the compound.[11][12]

Objective: To assess the stability of 4,5-dimethoxybenzene-1,2-diol in solution under different conditions of pH, light, and temperature.

Materials:

-

Stock solution of 4,5-dimethoxybenzene-1,2-diol in a suitable solvent (e.g., ethanol or a co-solvent system)

-

Aqueous buffers of different pH values (e.g., pH 4, 7, and 9)

-

Environmental chambers or incubators with temperature and light control

-

Amber and clear glass vials

-

HPLC with a stability-indicating method

Methodology:

-

Sample Preparation:

-

Prepare solutions of 4,5-dimethoxybenzene-1,2-diol at a known concentration in the selected pH buffers.

-

Aliquot the solutions into both amber (light-protected) and clear (light-exposed) vials.

-

-

Storage Conditions:

-

Place the vials in environmental chambers set to different temperatures (e.g., 5 °C, 25 °C, and 40 °C).

-

For the photostability study, expose the clear vials to a controlled light source as per ICH Q1B guidelines, while keeping the amber vials as dark controls.

-

-

Time Points:

-

Analyze the samples at predetermined time points (e.g., 0, 24, 48, 72 hours, and weekly for longer-term studies).

-

-

Analysis:

-

At each time point, withdraw an aliquot from each vial and analyze it using a validated stability-indicating HPLC method. This method should be able to separate the parent compound from any potential degradation products.

-

-

Data Evaluation:

-

Calculate the percentage of the parent compound remaining at each time point relative to the initial concentration.

-

Monitor the appearance of any new peaks in the chromatogram, which may correspond to degradation products.

-

Visualization of Workflows

Solubility Determination Workflow

Caption: Workflow for quantitative solubility determination using the shake-flask method.

Stability Testing Workflow

Caption: Workflow for assessing the stability of a compound under various conditions.

Potential Degradation Pathway

The catechol moiety of 4,5-dimethoxybenzene-1,2-diol is susceptible to oxidation to form an ortho-quinone. This reaction can be initiated by oxygen, light, or metal ions and is often accelerated at higher pH. The resulting ortho-quinone is highly reactive and can undergo further reactions, including polymerization. A potential degradation pathway similar to that of other catechols is the oxidation to 4,5-dimethoxy-o-benzoquinone.

Conclusion

While specific, publicly available data on the solubility and stability of 4,5-dimethoxybenzene-1,2-diol is limited, this guide provides a comprehensive framework for its experimental determination. By following the detailed protocols outlined herein, researchers can generate the necessary data to confidently handle, formulate, and store this compound. The predictive information based on its chemical structure serves as a valuable starting point for these investigations. A thorough understanding of these fundamental physicochemical properties is an indispensable step in the successful application of 4,5-dimethoxybenzene-1,2-diol in any research or development endeavor.

References

Sources

- 1. chemscene.com [chemscene.com]

- 2. biorlab.com [biorlab.com]

- 3. sciforum.net [sciforum.net]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. lifechemicals.com [lifechemicals.com]

- 6. lup.lub.lu.se [lup.lub.lu.se]

- 7. japsonline.com [japsonline.com]

- 8. qbdgroup.com [qbdgroup.com]

- 9. researchgate.net [researchgate.net]

- 10. Anthocyanins: Factors Affecting Their Stability and Degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. ema.europa.eu [ema.europa.eu]

- 12. qlaboratories.com [qlaboratories.com]

- 13. www3.paho.org [www3.paho.org]

- 14. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]

- 15. moglen.law.columbia.edu [moglen.law.columbia.edu]

- 16. "Solubility estimation and rapid structural characterization of small m" by Xin Chen [docs.lib.purdue.edu]

The Strategic Application of 4,5-Dimethoxybenzene-1,2-diol in Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This in-depth technical guide explores the strategic utility of 4,5-Dimethoxybenzene-1,2-diol as a pivotal precursor in the field of medicinal chemistry. Moving beyond a simple catalog of reactions, this document delves into the causal relationships behind its application in the synthesis of complex, biologically active molecules. We will examine the nuanced reactivity of this substituted catechol, detailing its role in the construction of key heterocyclic scaffolds and natural product analogues. Through a curated selection of case studies, this guide provides not only detailed experimental protocols but also the underlying scientific rationale, empowering researchers to leverage this versatile building block in their drug discovery endeavors.

Introduction: The Privileged Catechol Scaffold in Drug Design

The catechol motif, a 1,2-dihydroxybenzene ring system, is a recurring structural feature in a vast number of natural products and synthetic pharmaceuticals.[1][2] Its prevalence stems from its unique electronic properties, its capacity for hydrogen bonding and metal chelation, and its versatile reactivity.[3][4] The introduction of methoxy groups at the 4 and 5 positions, affording 4,5-Dimethoxybenzene-1,2-diol, bestows a higher degree of lipophilicity and modulates the electron density of the aromatic ring, thereby influencing its reactivity and the biological activity of its derivatives. This guide will illuminate the strategic advantages of this specific substitution pattern in the context of medicinal chemistry.

Physicochemical Properties and Reactivity Profile

A thorough understanding of the physicochemical properties of 4,5-Dimethoxybenzene-1,2-diol is fundamental to its effective utilization in synthesis.

| Property | Value | Source |

| Molecular Formula | C₈H₁₀O₄ | [5] |

| Molecular Weight | 170.16 g/mol | [5] |

| CAS Number | 13077-75-3 | [6] |

| Appearance | Off-white to light brown crystalline powder | Commercially available |

| Solubility | Soluble in methanol, ethanol, and other polar organic solvents | General knowledge |

The reactivity of 4,5-Dimethoxybenzene-1,2-diol is dominated by the two adjacent hydroxyl groups and the electron-rich aromatic ring. The hydroxyl groups can undergo a variety of transformations, including:

-

O-Alkylation and O-Acylation: To introduce further diversity and modulate physicochemical properties.

-

Formation of Cyclic Ethers and Acetals: The 1,2-diol arrangement is ideal for the formation of five-membered rings, such as acetonides, which can serve as protecting groups or as part of a larger heterocyclic system.[7]

-

Condensation Reactions: With aldehydes, ketones, and other electrophiles to form a variety of heterocyclic scaffolds.[8]

The electron-donating methoxy groups activate the aromatic ring towards electrophilic substitution, directing incoming electrophiles to the 3 and 6 positions. This predictable regioselectivity is a significant advantage in multistep synthesis.

Synthetic Strategies and Applications in Medicinal Chemistry

While direct, large-scale applications of 4,5-Dimethoxybenzene-1,2-diol as a starting material are not as extensively documented as some of its isomers, its structural motif is central to a number of medicinally relevant molecules. The following sections will explore synthetic routes to key intermediates and final products where the 4,5-dimethoxy-1,2-dioxygenated pattern is crucial. Often, in industrial settings, the diol may be generated in situ or a more stable precursor like 1,2-dimethoxybenzene is used, with the core structure being elaborated prior to potential demethylation to reveal the catechol functionality.

Gateway to Bioactive Heterocycles: Isoindolines and Isoquinolines

The 4,5-dimethoxybenzene core is a key feature in a number of isoindoline and isoquinoline alkaloids, many of which exhibit significant pharmacological activity.[9] A common strategy to access these scaffolds involves the elaboration of a 1,2-disubstituted-4,5-dimethoxybenzene precursor.

A key intermediate, 1,2-Bis(cyanomethyl)-4,5-dimethoxybenzene, serves as a versatile precursor for these nitrogen-containing heterocycles.[9] Its synthesis typically starts from the more readily available 1,2-dimethoxybenzene (veratrole).

Experimental Protocol: Synthesis of 1,2-Bis(bromomethyl)-4,5-dimethoxybenzene [9]

-

To a solution of 1,2-dimethoxybenzene (10 g, 0.0725 mol) and paraformaldehyde (4.35 g, 0.145 mol) in acetic acid (100 ml), add 33% HBr in acetic acid (31.0 ml) while maintaining the temperature at 10°C.

-

Stir the mixture at room temperature for 20 hours, followed by heating to 65°C for 1 hour.

-

Concentrate the mixture under reduced pressure.

-

Add ethyl acetate (EtOAc) to precipitate the product.

-

Filter the white precipitate and wash with EtOAc to yield 1,2-Bis(bromomethyl)-4,5-dimethoxybenzene.

Experimental Protocol: Synthesis of 1,2-Bis(cyanomethyl)-4,5-dimethoxybenzene (Adapted from general procedures) [9]

-

Dissolve 1,2-Bis(bromomethyl)-4,5-dimethoxybenzene in a polar aprotic solvent such as dimethylformamide (DMF).

-

Add an excess of sodium cyanide (NaCN) or potassium cyanide (KCN).

-

Stir the mixture at room temperature or with gentle heating, monitoring the reaction by thin-layer chromatography (TLC).

-

Upon completion, pour the reaction mixture into water and extract with an organic solvent (e.g., EtOAc).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford 1,2-Bis(cyanomethyl)-4,5-dimethoxybenzene.

The resulting dinitrile is a versatile intermediate that can undergo reductive cyclization to form diaminoisoindoline derivatives, which are valuable building blocks for more complex bioactive molecules.[9]

Synthesis of Phytoestrogens: The Isoflavanone Scaffold

Phytoestrogens, plant-derived compounds with estrogen-like activity, are of significant interest for their potential health benefits.[5] The isoflavanone core is a common feature of many phytoestrogens. A concise and scalable synthesis of the phytoestrogen 7,2′-dihydroxy-4′,5′-dimethoxyisoflavanone has been reported, starting from 3,4-dimethoxyphenol, an isomer of our topic precursor.[5][10][11] This synthesis highlights the utility of dimethoxy-substituted phenolic compounds in the construction of complex natural products. The key steps involve the construction of a deoxybenzoin unit followed by the formation of the isoflavanone ring system.[5] While this particular synthesis does not start from 4,5-Dimethoxybenzene-1,2-diol, the strategies employed are highly relevant and adaptable.

Precursor to Ivabradine Intermediate

The cardiovascular drug Ivabradine is a heart rate lowering agent. A key intermediate in its synthesis is 1-cyano-4,5-dimethoxybenzocyclobutene.[12] Practical syntheses of this intermediate have been developed starting from 2-bromo-4,5-dimethoxybenzaldehyde, which can be derived from 1,2-dimethoxybenzene.[12] This once again underscores the importance of the 4,5-dimethoxybenzene core in the synthesis of marketed drugs.

Strategic Considerations and Causality in Experimental Design

The choice of a starting material in a synthetic campaign is a critical decision. While 4,5-Dimethoxybenzene-1,2-diol itself may not always be the most direct starting point due to the potential for unwanted side reactions involving the free hydroxyl groups, its structural motif is highly desirable.

-

Protecting Group Strategy: In many synthetic routes, the hydroxyl groups of a catechol precursor would be protected early on, for example, as methyl ethers (i.e., starting with 1,2-dimethoxybenzene) or as a cyclic acetal.[7] This prevents their interference in subsequent reactions and allows for their selective deprotection at a later stage to unmask the bioactive catechol functionality. The choice of protecting group is dictated by its stability to the planned reaction conditions and the ease of its removal.

-

Regioselectivity: The methoxy groups in the 4 and 5 positions direct electrophilic aromatic substitution to the 3 and 6 positions. This predictable regioselectivity is a powerful tool for controlling the outcome of reactions and avoiding the formation of complex isomeric mixtures.

-

Bioisosteric Replacement: In drug design, the 4,5-dimethoxybenzene moiety can be considered a bioisostere of other substituted aromatic systems. Its inclusion in a molecule can fine-tune pharmacokinetic and pharmacodynamic properties.

Conclusion and Future Perspectives

4,5-Dimethoxybenzene-1,2-diol and its protected derivatives are valuable precursors in medicinal chemistry, providing access to a rich diversity of bioactive scaffolds. The strategic placement of the methoxy and hydroxyl groups offers a unique combination of reactivity and control, enabling the efficient synthesis of complex molecules such as alkaloids and flavonoids. While direct synthetic routes starting from the diol are less common in the literature, the prevalence of the 4,5-dimethoxy-1,2-dioxygenated pattern in medicinally important compounds highlights its significance. Future research in this area could focus on the development of novel synthetic methodologies that directly utilize 4,5-Dimethoxybenzene-1,2-diol, potentially through enzymatic or chemo-enzymatic approaches, to further streamline the synthesis of valuable pharmaceutical agents. The continued exploration of the chemical space around this privileged scaffold holds great promise for the discovery of new therapeutics.

References

[1] (PDF) CATECHOL: IMPORTANT SCAFOLD IN MEDICINAL CHEMISTRY - ResearchGate. (URL: [Link])

[2] (PDF) Medicinal chemistry of catechol, a versatile pharmacophore - ResearchGate. (URL: [Link])

[3] Medicinal chemistry of catechol, a versatile pharmacophore. (URL: [Link])

[4] Medicinal chemistry of catechol, a versatile pharmacophore | Semantic Scholar. (URL: [Link])

[13] Ti-catalyzed homo- and cross-cyclomagnesiation in the synthesis of 1Z,5Z-dienes containing a biologically active 3,4-dimethoxyphenyl fragment in their structure - Sciforum. (URL: [Link])

[8] Carbonyl Chemistry :: The Aldol Reaction and Condensation. (URL: [Link])

[14] Synthesis of Heteroaromatic Compounds - MDPI. (URL: [Link])

[15] Synthesis of Some Novel Fused Heterocyclic Compounds Derivatives from Bis-chalcones. (URL: [Link])

[7] acetonide protection of diols using iodine and dimethoxypropane - Dr. Babasaheb Ambedkar Marathwada University. (URL: [Link])

[16] Natural products as an inspiration in the diversity-oriented synthesis of bioactive compound libraries - Semantic Scholar. (URL: [Link])

[17] Bridging the Gap Between Natural Product Synthesis and Drug Discovery - PMC. (URL: [Link])

[18] Aminoazole-Based Diversity-Oriented Synthesis of Heterocycles - Frontiers. (URL: [Link])

[19] Recent total syntheses of anthraquinone-based natural products - PMC - PubMed Central. (URL: [Link])

[20] Tuning synthesis and sonochemistry forges learning and enhances educational training: Protection of 1,3-diols under heterogeneous catalysis as sustainable case study - PMC - NIH. (URL: [Link])

[12] (PDF) ChemInform Abstract: A Practical Synthesis of 1-Cyano-4,5-dimethoxybenzocyclobutene. - ResearchGate. (URL: [Link])

[10] (PDF) Synthesis of 7,2′-Dihydroxy-4′,5′-Dimethoxyisoflavanone, a Phytoestrogen with Derma Papilla Cell Proliferative Activity - ResearchGate. (URL: [Link])

[11] Synthesis of 7,2′-Dihydroxy-4′,5′-Dimethoxyisoflavanone, a Phytoestrogen with Derma Papilla Cell Proliferative Activity - PubMed Central. (URL: [Link])

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. ctppc.org [ctppc.org]

- 4. Medicinal chemistry of catechol, a versatile pharmacophore - Curr Trends Pharm Pharm Chem [ctppc.org]

- 5. biorlab.com [biorlab.com]

- 6. chemscene.com [chemscene.com]

- 7. online.bamu.ac.in [online.bamu.ac.in]

- 8. researchgate.net [researchgate.net]

- 9. Medicinal chemistry of catechol, a versatile pharmacophore | Semantic Scholar [semanticscholar.org]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis of 7,2′-Dihydroxy-4′,5′-Dimethoxyisoflavanone, a Phytoestrogen with Derma Papilla Cell Proliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Sciforum : Event management platform [sciforum.net]

- 14. mdpi.com [mdpi.com]

- 15. longdom.org [longdom.org]

- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 17. Bridging the Gap Between Natural Product Synthesis and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Frontiers | Aminoazole-Based Diversity-Oriented Synthesis of Heterocycles [frontiersin.org]

- 19. Recent total syntheses of anthraquinone-based natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Tuning synthesis and sonochemistry forges learning and enhances educational training: Protection of 1,3-diols under heterogeneous catalysis as sustainable case study - PMC [pmc.ncbi.nlm.nih.gov]

The Emerging Therapeutic Potential of 4,5-Dimethoxybenzene-1,2-diol and Its Analogs: A Technical Guide for Drug Discovery

Introduction: Unveiling a Scaffold of Therapeutic Promise

In the landscape of medicinal chemistry, the dimethoxybenzene scaffold has consistently emerged as a privileged structure, underpinning a diverse array of biologically active molecules.[1] Among these, 4,5-Dimethoxybenzene-1,2-diol and its analogs represent a compelling class of compounds with significant therapeutic potential across multiple domains, including inflammation, cancer, and neurodegenerative disorders. The strategic placement of methoxy and hydroxyl groups on the benzene ring imparts unique electronic and steric properties, influencing their interactions with biological targets.[1] While direct and extensive research on 4,5-Dimethoxybenzene-1,2-diol remains nascent, a growing body of evidence from studies on its structural analogs provides a strong rationale for its investigation as a lead compound in drug discovery programs.

This technical guide offers an in-depth exploration of the known biological activities of 4,5-Dimethoxybenzene-1,2-diol analogs, providing researchers, scientists, and drug development professionals with a comprehensive resource to inform and guide future research. We will delve into the mechanistic underpinnings of their therapeutic effects, present quantitative data where available, and provide detailed, field-proven experimental protocols to facilitate the evaluation of these and novel, related compounds.

Core Biological Activities and Mechanistic Insights

The therapeutic potential of 4,5-Dimethoxybenzene-1,2-diol and its analogs stems from their potent modulation of key cellular pathways implicated in various pathologies. The following sections detail the significant biological activities observed for analogs of the core compound, providing a predictive framework for the potential efficacy of 4,5-Dimethoxybenzene-1,2-diol.